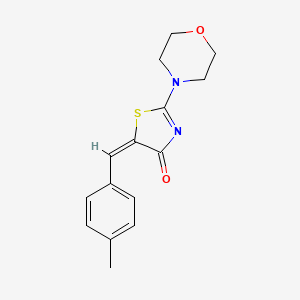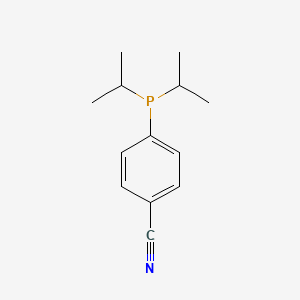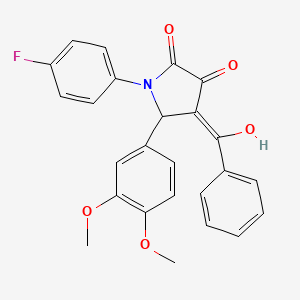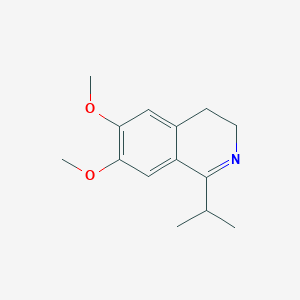![molecular formula C20H12ClN3O3 B11102338 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11102338.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated nitrophenyl group and a benzoxazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE typically involves a multi-step process. One common synthetic route includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-phenyl-1,3-benzoxazole-5-amine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE can be compared with other similar compounds, such as:
- N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-N-(2’-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}[1,1’-biphenyl]-2-yl)amine
- (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE lies in its combination of a benzoxazole moiety with a chlorinated nitrophenyl group, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C20H12ClN3O3 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine |
InChI |
InChI=1S/C20H12ClN3O3/c21-16-8-6-13(10-18(16)24(25)26)12-22-15-7-9-19-17(11-15)23-20(27-19)14-4-2-1-3-5-14/h1-12H |
InChI Key |
AZANZRQTZXYWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11102260.png)
![4-(4-fluorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11102261.png)


![2-{[(E)-{2-hydroxy-5-[(E)-(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]phenyl}methylidene]amino}-4-methylphenol](/img/structure/B11102283.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11102291.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-iodo-2-methylphenyl)acetamide]](/img/structure/B11102293.png)


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)

![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)
